molecular formula C8H6Cl2O2 B3308023 2,3-Dichloro-6-methoxybenzaldehyde CAS No. 936249-28-4

2,3-Dichloro-6-methoxybenzaldehyde

Cat. No. B3308023
CAS RN: 936249-28-4
M. Wt: 205.03
InChI Key: LKRDOTPHEHYNEP-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methoxybenzaldehyde, also known as DCMB, is a chemical compound used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents. DCMB is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various fields of research.

Scientific Research Applications

Vibrational Analysis

The compound 2,3-Dichloro-6-methoxybenzaldehyde has been studied for its vibrational properties. A zero-order normal coordinate analysis has demonstrated the transferability of force constants, helping in understanding the compound's in-plane and out-of-plane vibrations (Rao & Rao, 2002).

Structural and Spectroscopic Studies

The structural properties of related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, have been characterized using various spectroscopic techniques, providing insights into the molecular structure and behavior of such compounds (Özay et al., 2013).

Catalytic Applications

Studies on the catalytic applications of similar compounds have been conducted. For example, a study involving the encapsulation of a molybdenum(VI) complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde revealed its potential as a catalyst in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Chromatographic Analysis

Chromatographic analyses involving chlorinated 4-hydroxybenzaldehydes, which include compounds similar to 2,3-Dichloro-6-methoxybenzaldehyde, have been performed to understand their separation and retention behavior (Korhonen & Knuutinen, 1984).

Antioxidant Activity

Research on the antioxidant activity of related compounds, such as chalcone derivatives from halogenated vanillin, provides insights into the potential medicinal applications of 2,3-Dichloro-6-methoxybenzaldehyde (Rijal, Haryadi & Anwar, 2022).

properties

IUPAC Name

2,3-dichloro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDOTPHEHYNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-methoxybenzaldehyde

Synthesis routes and methods

Procedure details

3,4-Dichloroanisole (12.5 g, 70.6 mmol) was dissolved in tetrahydrofuran (130 ml) and cooled to −76° C. n-Butyllithium (31 ml of 2.5 molar in hexanes, 77.7 mmol) was added dropwise keeping the temperature below −70° C. The solution was stirred at −70° C. for 30 minutes, then dimethylformamide (6.0 ml, 77.7 mmol) was added dropwise. The mixture was allowed to warm up to room temperature and was then poured onto ice (500 ml) and extracted with diethyl ether. The ether extracts were washed with brine then dried over anhydrous Na2SO4, filtered, and the solvent removed in vacuo to give the crude product. This material was stirred and heated to just below the reflux temperature in hexane (100 ml) and dichloromethane (5 ml), then cooled, and the solid filtered off to give the title compound as an off-white powder (10.0 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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